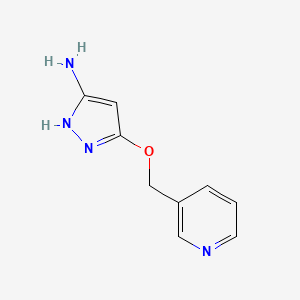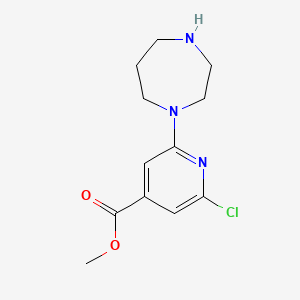![molecular formula C15H10NNaO2S B1405723 Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate CAS No. 1803595-72-3](/img/structure/B1405723.png)
Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate
Übersicht
Beschreibung
Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate is a chemical compound with the CAS Number: 1803595-72-3 . It has a molecular weight of 291.31 and its IUPAC name is sodium 2- (4- (naphthalen-1-yl)thiazol-2-yl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H11NO2S.Na/c17-15(18)8-14-16-13(9-19-14)12-7-3-5-10-4-1-2-6-11(10)12;/h1-7,9H,8H2,(H,17,18);/q;+1/p-1 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Anti-Parkinson's Activity : A study synthesized novel derivatives of 2-(naphthalen-1-yl) acetamide, closely related to Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate. These compounds showed potent anti-Parkinson's activity in vitro and in vivo, particularly the 4-thiazolidinone derivatives, which demonstrated significant neuroprotective effects in a rat model of Parkinson's disease (Gomathy et al., 2012).
Antihyperglycemic Activity : Another study involved the synthesis of thiazolidinone derivatives with a naphthalene structure similar to this compound. These compounds exhibited significant antihyperglycemic activity, indicating potential for diabetes treatment (Imran et al., 2009).
Anticonvulsant Properties : Research focused on naphthalen-2-yl acetate derivatives showed promising results in the development of anticonvulsant agents. These compounds demonstrated significant efficacy in delaying strychnine-induced seizures in vivo, suggesting potential use in treating epilepsy (Ghareb et al., 2017).
Antimicrobial and Antifungal Activity : Derivatives of naphthalen-2-yl thiazole, structurally similar to the compound , have shown effectiveness in antimicrobial and antifungal applications. This indicates their potential use in developing new antibacterial and antifungal agents (Patel & Patel, 2015).
Anticancer Potential : A study synthesizing naphthalen-1-ylmethyl and naphthalen-2-yloxymethyl derivatives reported promising in vitro anticancer activity. These compounds showed significant efficacy against various cancer cell lines, suggesting their potential in cancer treatment (Salahuddin et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
sodium;2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S.Na/c17-15(18)8-14-16-13(9-19-14)12-7-3-5-10-4-1-2-6-11(10)12;/h1-7,9H,8H2,(H,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTUDYXGFRTRGZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1405645.png)

![N-Benzyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405650.png)
![tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1405654.png)




![tert-Butyl 4-[2-(2-bromo-4-fluorophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1405660.png)
![4-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405661.png)

![1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid](/img/structure/B1405663.png)